![molecular formula C29H34N6O3 B2885055 1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902931-49-1](/img/no-structure.png)
1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C29H34N6O3 and its molecular weight is 514.63. The purity is usually 95%.
BenchChem offers high-quality 1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial Agent Development
Research has focused on developing quality control methods for derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones as promising antimalarial agents. The leader compound in this category has undergone extensive quality control procedure development, including solubility, identification, impurities, and assay methods, indicating its potential as a significant antimalarial drug candidate (Danylchenko et al., 2018).
Synthesis and Antimicrobial Activity
Novel synthesis methods have been developed for [1,2,4]triazoloquinazolin-9(1H)-ones and their derivatives, showing good yields and demonstrating potential for further pharmacological exploration. For example, the synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activities highlight the compound's potential in developing new antimicrobial agents. Some synthesized compounds exhibited good to moderate activities against test microorganisms, indicating their relevance in addressing bacterial and fungal infections (Bektaş et al., 2007).
Molecular Rearrangements and Chemical Synthesis
Molecular modeling and synthesis studies have also focused on derivatives as potential α1-adrenoceptor antagonists. The compounds have been tested for in vivo hypotensive activity and showed significant potential, demonstrating the utility of these derivatives in the development of cardiovascular drugs (Abou-Seri et al., 2011).
Antihistaminic Activity
The development of novel 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones and their evaluation for H1-antihistaminic activity have been reported. These compounds, particularly 4-(3-chlorophenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, showed potent antihistaminic activity with minimal sedative effects, making them potential candidates for new H1-antihistamines (Gobinath et al., 2015).
Antihypertensive Activity
Synthesis and evaluation of novel 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones have shown significant antihypertensive activity in spontaneously hypertensive rats (SHR). This research indicates the potential of these compounds in developing antihypertensive medications (Alagarsamy & Pathak, 2007).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of a piperazine derivative with a triazoloquinazolinone derivative. The piperazine derivative is first acetylated and then reacted with a ketone to form an enamine. The enamine is then reacted with the triazoloquinazolinone derivative to form the final product.", "Starting Materials": [ "4-acetylphenyl", "piperazine", "3-methylbutylamine", "ethyl acetoacetate", "hydrazine hydrate", "sodium ethoxide", "acetic anhydride", "sodium hydroxide", "acetic acid", "sodium chloride", "water" ], "Reaction": [ "Acetylation of piperazine with acetic anhydride and sodium acetate", "Reaction of acetylated piperazine with ethyl acetoacetate and sodium ethoxide to form enamine", "Reaction of enamine with hydrazine hydrate to form triazoloquinazolinone derivative", "Reaction of triazoloquinazolinone derivative with 4-acetylphenylpiperazine enamine to form final product" ] } | |
Número CAS |
902931-49-1 |
Nombre del producto |
1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |
Fórmula molecular |
C29H34N6O3 |
Peso molecular |
514.63 |
Nombre IUPAC |
1-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C29H34N6O3/c1-20(2)14-15-34-28(38)24-6-4-5-7-25(24)35-26(30-31-29(34)35)12-13-27(37)33-18-16-32(17-19-33)23-10-8-22(9-11-23)21(3)36/h4-11,20H,12-19H2,1-3H3 |
SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Cyclopentyl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2884974.png)

![6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2884978.png)
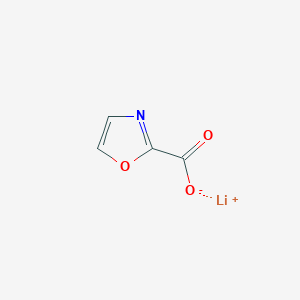

![[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2884983.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2884986.png)
![4-Chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B2884987.png)
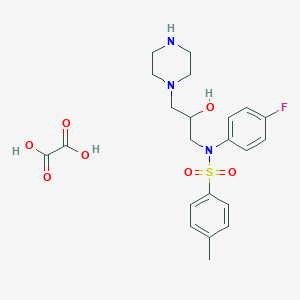
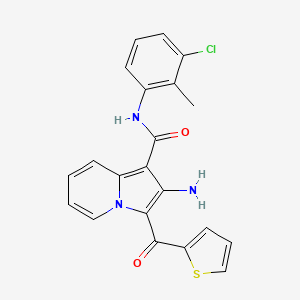
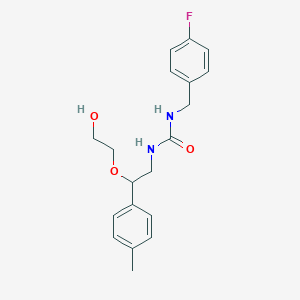
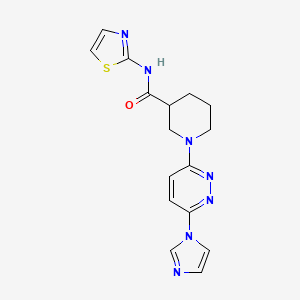
![1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2884992.png)